3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
The compound “3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse biological activities and are used in drug design and discovery .
Synthesis Analysis
While the specific synthesis for this compound is not available, related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds structurally related to triazolothiadiazines have been extensively studied for their pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the metabolism and disposition of specific GABA-A receptor agonists have been detailed, revealing extensive metabolism through pathways such as t-butyl hydroxylation and N-deethylation. These studies highlight the importance of understanding the metabolic fate of such compounds for their safe and effective therapeutic use (Polsky-Fisher et al., 2006).
Pharmacological Effects
Research on similar compounds often explores their pharmacological effects, such as their impact on specific receptors in the brain. Studies have investigated the occupancy of human brain GABAA receptors by novel compounds, demonstrating their potential to enhance cognitive performance without the undesirable effects associated with non-selective inverse agonists. Such findings underscore the potential therapeutic applications of these compounds in treating cognitive impairments or other neurological conditions (Eng et al., 2010).
Potential Therapeutic Applications
The therapeutic implications of compounds with triazolo and thiadiazine moieties extend to various medical fields, including oncology and psychiatry. For instance, certain compounds have shown efficacy in reducing toxicity and improving response rates in the treatment of malignant melanoma, suggesting their potential role in cancer therapy (Koriech & Shükla, 1981).
Designer Benzodiazepines and New Psychoactive Substances
The rise of designer benzodiazepines, including those with triazolo[4,3-a][1,4]benzodiazepine structures, has prompted studies on their pharmacokinetics and detectability. Such research is crucial for understanding the implications of these new psychoactive substances on public health and forensic science (Huppertz et al., 2018).
Future Directions
Mechanism of Action
Target of Action
ML-030 primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in cellular signaling by degrading cyclic adenosine monophosphate (cAMP), a molecule that transmits signals within cells. By inhibiting PDE4, ML-030 increases the levels of cAMP within cells, thereby influencing various cellular functions .
Mode of Action
ML-030 acts as a PDE4 inhibitor . It binds to the active site of PDE4, preventing the enzyme from breaking down cAMP . This results in increased cAMP levels, which can then activate protein kinase A (PKA). PKA can phosphorylate various target proteins, leading to changes in cell function .
Biochemical Pathways
The primary biochemical pathway affected by ML-030 is the cAMP-PKA pathway . By inhibiting PDE4 and increasing cAMP levels, ML-030 enhances the activation of PKA. The activated PKA can then influence various cellular processes, including inflammation, smooth muscle contraction, and cell proliferation .
Result of Action
The molecular and cellular effects of ML-030’s action are primarily due to the increased levels of cAMP and the subsequent activation of PKA . These effects can include reduced inflammation, relaxation of smooth muscle, and changes in cell proliferation .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUSKKPHXFGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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